
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyano group at the 6-position of the indole ring and a cyclopentylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced at the 6-position of the indole ring using a nitration reaction followed by reduction and subsequent cyanation.
Formation of the Cyclopentylacetamide Moiety: The final step involves the acylation of the indole derivative with cyclopentylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The cyano group and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-cyano-1H-indol-1-yl)acetate: Similar structure but with an ethyl ester group instead of the cyclopentylacetamide moiety.
2-(6-cyano-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide: Contains an ethoxyphenyl group instead of the cyclopentyl group.
Uniqueness
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide is unique due to the presence of the cyclopentylacetamide moiety, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(6-cyanoindol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C16H17N3O/c17-10-12-5-6-13-7-8-19(15(13)9-12)11-16(20)18-14-3-1-2-4-14/h5-9,14H,1-4,11H2,(H,18,20) |
InChI Key |
IAIQWLKDNLHAQB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


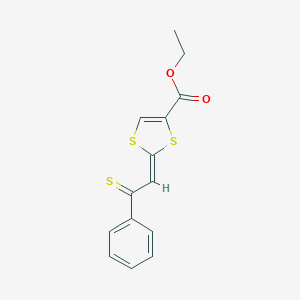
![Ethyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296083.png)
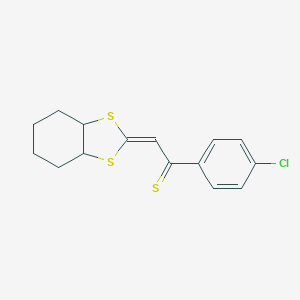
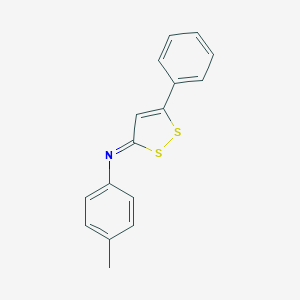
![2-[3-(Trifluoromethyl)anilino]propanoic acid](/img/structure/B296087.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)
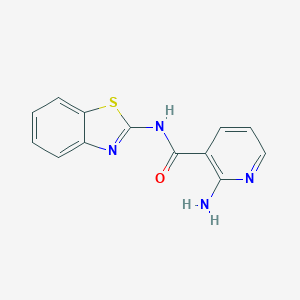
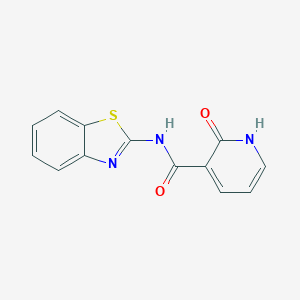

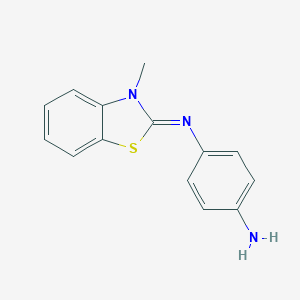
![6,6'-bis{N-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2-amine}](/img/structure/B296101.png)
![6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzothiazole)](/img/structure/B296103.png)
